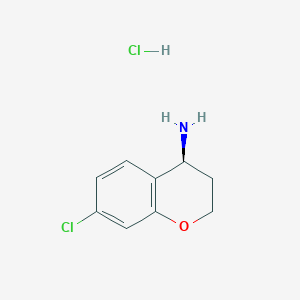

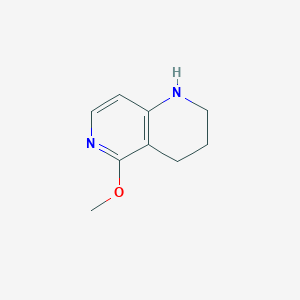

(S)-7-Chlorochroman-4-amine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS registry number. It may also include information about the compound’s occurrence in nature or its commercial uses .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability under various conditions, and any catalysts that may affect its reactions .Physical and Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acid-base behavior. Spectroscopic properties, such as its UV-visible, IR, and NMR spectra, may also be analyzed .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Amination Reagents for Heteroaromatic Bonds: Chloroamine serves as an efficient amination reagent for the heteroaromatic C-H bond of azole under copper catalysis, even at room temperature, facilitating rapid and concise construction of aminoazoles significant in biological and medicinal chemistry (Kawano et al., 2010).

Environmental and Analytical Applications

- Organic Chloramine Analysis: Techniques involving atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), along with tandem mass spectrometry (MS^n), are used to study the mechanism of chlorination of amines and develop methods for the qualitative and quantitative determination of organic chloramines, highlighting the application in environmental monitoring and analysis (Takáts et al., 2001).

Materials Science and Drug Delivery

- Macromolecular Prodrug Carriers: Oxidized cellulose, a biocompatible and bioresorbable polymer, has been investigated as a prodrug carrier for amine drugs, demonstrating the utility of chloroamine compounds in developing drug delivery systems (Zhu et al., 2001).

Pharmacology and Medicinal Chemistry

- Immunomodulatory Properties: Hydroxychloroquine, a lysosomotropic amine, exhibits immunosuppressive properties partly by interfering with antigen processing and blocking T-cell activation, showcasing the potential therapeutic applications of amine compounds in immunology (Goldman et al., 2000).

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are summarized in a material safety data sheet (MSDS). This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact, as well as precautions for handling and storage .

Orientations Futures

Propriétés

IUPAC Name |

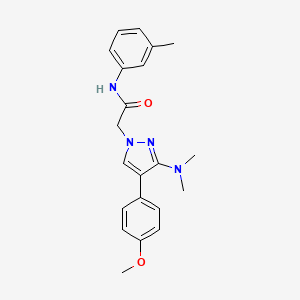

(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKIHNNHMAAWPC-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)

![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)